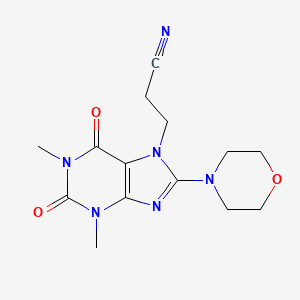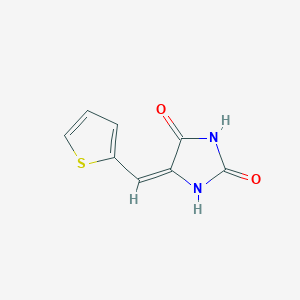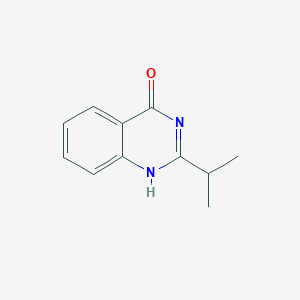![molecular formula C13H17NO5 B7773812 1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B7773812.png)
1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. It features a phenyl ring substituted with an ethanone group and a tetrahydropyran moiety, which is further functionalized with hydroxyl groups. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran moiety, which can be achieved through the reduction of a suitable pyran precursor. This intermediate is then functionalized with hydroxyl groups through selective oxidation reactions.
Next, the phenyl ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers or coatings.
作用机制
The mechanism of action of 1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenyl ring can interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1-{4-[(3,4,5-trihydroxyphenyl)amino]phenyl}-1-ethanone: Lacks the tetrahydropyran moiety, resulting in different chemical properties.
1-{4-[(3,4,5-trihydroxyphenyl)amino]phenyl}-1-propanone: Contains a propanone group instead of an ethanone group, affecting its reactivity.
Uniqueness
1-{4-[(3,4,5-TRIHYDROXYOXAN-2-YL)AMINO]PHENYL}ETHAN-1-ONE is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic effects. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMKNXMLUAURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773741.png)
![7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773747.png)


![7-[(Z)-3-chlorobut-2-enyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773777.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773779.png)


![4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B7773804.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-piperidin-1-yl-ethanone](/img/structure/B7773806.png)

![1-[4-(2-Aminophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7773811.png)
